molecular formula C18H18ClN5O3S B8069554 Protein kinase inhibitors 1 hydrochloride

Protein kinase inhibitors 1 hydrochloride

Katalognummer: B8069554
Molekulargewicht: 419.9 g/mol
InChI-Schlüssel: PSLSZGRUEDWPNC-XHIXCECLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of HIPK2-Targeted Therapeutic Development

The discovery of HIPK2 in 1998 marked a critical milestone in understanding kinase-mediated transcriptional regulation. Early studies revealed its interaction with homeodomain transcription factors, positioning it as a modulator of developmental and stress-response pathways. By 2011, Miduturu et al. identified this compound (referred to as Compound A64 in their work) through high-throughput kinase profiling, revealing its dual inhibition of HIPK1 ($$\text{IC}{50}$$: 136 nM) and HIPK2 ($$\text{IC}{50}$$: 74 nM). This breakthrough aligned with growing interest in HIPK2’s pathological roles, particularly in Marfan syndrome, where HIPK2-driven TGF-β/Smad3 signaling exacerbates aortic degeneration.

Table 1: Kinase Inhibition Profile of this compound

Kinase Target $$\text{IC}_{50}$$ (nM) $$K_d$$ (nM)
HIPK2 74 9.5
HIPK1 136 -
PIM3 - 3.7
CSNK2A2 - 6.1

The compound’s selectivity was further validated in kinase panels, where it exhibited negligible activity against Cdk1 ($$\text{IC}{50} > 10,000$$ nM) but moderate inhibition of DYRK1A ($$\text{IC}{50}$$: 19 nM) and CLK2 ($$\text{IC}_{50}$$: 150 nM). Such specificity underscored its potential as a research tool for delineating HIPK2-dependent pathways without broad off-target effects.

Position Within the Kinase Inhibitor Classification Framework

This compound falls under the Type I A category, as defined by its binding to the active kinase conformation (DFG-Asp in, αC-helix in) and interaction with both the front and back clefts of the ATP-binding pocket. This classification is supported by its pyridone thiazolidinedione structure, which occupies the adenine-binding region while forming hydrogen bonds with the hinge residue (Figure 1).

Table 2: Classification of Small-Molecule Kinase Inhibitors

Type Binding Conformation Key Features Example
I DFG-Asp in Targets active conformation; ATP-competitive This compound
DFG-Asp in Binds inactive front cleft Imatinib
II DFG-Asp out Stabilizes inactive conformation Sorafenib

Type I inhibitors like this compound typically exhibit longer residence times due to extensive interactions with the catalytic spine residues, enhancing their selectivity. Its binding mode contrasts with Type II inhibitors (e.g., sorafenib), which induce DFG-Asp out conformations and occupy adjacent hydrophobic pockets. The compound’s specificity for HIPK2 over related kinases like DRAK1 ($$Kd$$: 190 nM) or ERK8 ($$Kd$$: 390 nM) further highlights its refined targeting.

Eigenschaften

IUPAC Name

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S.ClH/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);1H/b14-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLSZGRUEDWPNC-XHIXCECLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of protein kinase inhibitor 1 (hydrochloride) typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of chemical reactions such as condensation, cyclization, and coupling reactions.

    Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of protein kinase inhibitor 1 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Protein-Kinase-Inhibitor 1 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Reagenzien sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid. Die Bedingungen umfassen typischerweise saure oder basische Umgebungen und kontrollierte Temperaturen.

    Reduktion: Häufige Reagenzien sind Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung. Die Bedingungen umfassen oft inerte Atmosphären und niedrige Temperaturen.

    Substitution: Häufige Reagenzien sind Halogene (Chlor, Brom), Alkylierungsmittel (Methyliodid) und Nukleophile (Amine, Thiole). Die Bedingungen variieren je nach der spezifischen Reaktion, umfassen aber oft Lösungsmittel wie Dichlormethan oder Ethanol.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. Zum Beispiel kann die Oxidation zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen führen typischerweise zur Bildung neuer Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

PKIs have been extensively researched for their role in cancer treatment. Protein Kinase Inhibitors 1 hydrochloride has shown promise in preclinical studies targeting various cancer types:

  • Inhibition Profiles : Studies have demonstrated that this compound exhibits potent inhibition against several serine/threonine kinases with IC50 values ranging from 11 to 90 nM . This selectivity is crucial for minimizing off-target effects.
  • Combination Therapies : The compound can be used in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms .

Pulmonary Hypertension

Recent systematic reviews have identified small-molecule protein kinase inhibitors as potential treatments for pulmonary arterial hypertension (PAH). PKIs can regulate smooth muscle cell proliferation and migration, which are critical in PAH pathology .

Drug Discovery and Development

The design and synthesis of new PKIs are facilitated by computational methods such as pharmacophore modeling and molecular docking. These approaches enable the identification of novel compounds with desired inhibitory profiles against specific kinases .

Structure-Based Drug Design

A notable study involved the structure-based design of imidazo[4,5-b]pyridin-2-one derivatives as p38 MAP kinase inhibitors. These compounds were developed through high-throughput screening and crystallographic analysis, revealing unique binding interactions that enhance selectivity .

Discovery of Novel Inhibitors

Another case study highlighted the discovery of Pim-1 kinase inhibitors using a combination of ligand-based and structure-based approaches. This method screened millions of compounds to identify those with nanomolar inhibitory potency against Pim-1 .

Data Tables

Application AreaKey FindingsReferences
Cancer TherapyPotent inhibition against serine/threonine kinases (IC50: 11-90 nM)
Pulmonary HypertensionRegulates PASMC proliferation; potential treatment for PAH
Drug DiscoveryUtilizes computational methods for novel inhibitor design

Wirkmechanismus

Protein kinase inhibitor 1 (hydrochloride) exerts its effects by selectively binding to the ATP-binding site of HIPK2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, disrupting cellular signaling pathways involved in cell proliferation, apoptosis, and stress responses. The compound’s selectivity for HIPK2 over other kinases is attributed to its unique molecular structure, which allows for specific interactions with the active site of HIPK2.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Protein Kinase Inhibitors

Selectivity and Potency

Table 1: Comparative Analysis of Key Kinase Inhibitors
Compound Name Target Kinase(s) IC50/Kd (nM) Selectivity Profile Solubility (mg/mL) Molecular Weight (g/mol)
Protein kinase inhibitors 1 HCl HIPK1, HIPK2 136 (HIPK1), 74 (HIPK2); Kd = 9.5 (HIPK2) Selective over Cdk1, PIM3, CSNK2A2, DYRK1A H2O: 9.09; DMSO: 8.33 419.89
H-89 dihydrochloride PKA 48 (PKA) Weak inhibition of PKG, PKC, Casein Kinase DMSO: 10; H2O: Soluble 519.43
LY-333531 hydrochloride PKCβ 4.7 (PKCβI), 5.9 (PKCβII) 76- and 61-fold selective over PKCα Not specified 410.89
R1487 Hydrochloride p38α MAPK Not reported High selectivity for p38α over other MAPKs DMSO: ≥25 424.83
1-Naphthyl PP1 hydrochloride Engineered kinases Not reported Selective for modified kinase alleles Not specified 438.90
Key Findings:

Selectivity :

  • Protein kinase inhibitors 1 HCl demonstrates narrower selectivity compared to broad-spectrum inhibitors like H-89 (which targets PKA, PKG, and PKC) or HA-100 (which inhibits PKA, PKC, and PKG) .
  • LY-333531 HCl shows isoform-specific inhibition (PKCβI/II), a feature absent in Protein kinase inhibitors 1 HCl .

Potency :

  • Protein kinase inhibitors 1 HCl has sub-100 nM potency for HIPK2, comparable to LY-333531 HCl (low nM range for PKCβ) but less potent than H-89 (48 nM for PKA) .

Structural Diversity :

  • Unlike R1487 HCl (a p38α MAPK inhibitor with a pyridinyl imidazole core) or 1-Naphthyl PP1 HCl (a purine analog), Protein kinase inhibitors 1 HCl features a thiazolidine-2,4-dione scaffold , which may influence its binding kinetics .

Limitations and Challenges

  • Solubility Issues : Protein kinase inhibitors 1 HCl requires ultrasonic assistance for dissolution, which may complicate in vivo applications .
  • Off-Target Effects : Despite selectivity, its inhibition of HIPK1 (IC50 = 136 nM) could confound studies requiring HIPK2-specific modulation .

Biologische Aktivität

Protein kinase inhibitors play a crucial role in the modulation of cellular signaling pathways and have emerged as significant therapeutic agents in various diseases, particularly cancer. Among these, Protein Kinase Inhibitors 1 Hydrochloride (PKI-1) has garnered attention for its selective inhibition of specific kinases, offering potential therapeutic benefits.

  • Common Name : this compound
  • CAS Number : 1365986-44-2
  • Molecular Formula : C₁₈H₁₇N₅O₃S
  • Molecular Weight : 383.42 g/mol
  • IC₅₀ (Inhibition Concentration) :
    • HIPK2: 74 nM
    • J-PKAcα: ~1 µM
  • Kd (Dissociation Constant) : 9.5 nM for HIPK2 .

PKI-1 functions primarily through competitive inhibition of the ATP binding site in various kinases. This mechanism has been demonstrated through crystallographic studies, revealing that it effectively binds to the active site of serine/threonine kinases, thus blocking their catalytic activity .

Selectivity and Efficacy

Research indicates that PKI-1 exhibits a selective inhibition profile against several kinases, notably:

  • HIPK2 : IC₅₀ of 74 nM.
  • J-PKAcα : IC₅₀ of approximately 84 nM.
  • Profiling against a panel of 370 kinases revealed significant inhibition within the CLK and PKG families with IC₅₀ values ranging from approximately 11 to 90 nM .

Case Study 1: Fibrolamellar Hepatocellular Carcinoma (FLHCC)

A notable application of PKI-1 is in targeting the DNAJB1–PRKCA oncogenic gene fusion prevalent in FLHCC. This fusion produces an active chimeric protein that drives oncogenesis. PKI-1's ability to inhibit J-PKAcα provides a promising therapeutic avenue for patients with this rare and aggressive form of liver cancer .

Case Study 2: Neurodegenerative Diseases

In models of neurodegenerative diseases, PKI-1 has been shown to reduce α-synuclein aggregation and improve neurobehavioral outcomes. The protective effects observed in mouse models suggest potential applications in treating conditions like Parkinson's disease .

Comparative Analysis of Kinase Inhibitors

Compound NameTarget KinaseIC₅₀ (nM)Kd (nM)Notes
Protein Kinase Inhibitors 1HIPK2749.5Selective inhibitor with potential in FLHCC
UNC10225257IP6K21100N/ABroadly promiscuous, targets >80 kinases
AnnH75DYRK1A<1000N/ASelective for DYRK family, minimal off-targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Protein kinase inhibitors 1 hydrochloride
Reactant of Route 2
Reactant of Route 2
Protein kinase inhibitors 1 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.